molecular formula C12H15NO2 B14404771 2-Ethylphenyl prop-1-en-1-ylcarbamate CAS No. 88309-94-8

2-Ethylphenyl prop-1-en-1-ylcarbamate

Cat. No.: B14404771
CAS No.: 88309-94-8
M. Wt: 205.25 g/mol
InChI Key: SVOQKDLHGIMSAS-UHFFFAOYSA-N
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Description

2-Ethylphenyl prop-1-en-1-ylcarbamate is an organic compound that belongs to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and chemical research. This compound is characterized by its unique structure, which includes an ethylphenyl group attached to a prop-1-en-1-ylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylphenyl prop-1-en-1-ylcarbamate typically involves the reaction of 2-ethylphenol with prop-1-en-1-yl isocyanate. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also minimizes human error and increases production efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylphenyl prop-1-en-1-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group into an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration and halogens for halogenation are employed.

Major Products Formed: The major products formed from these reactions include various substituted carbamates, amines, and phenyl derivatives .

Scientific Research Applications

2-Ethylphenyl prop-1-en-1-ylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylphenyl prop-1-en-1-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by carbamoylation, which involves the transfer of the carbamate moiety to the enzyme’s active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • Ethyl phenylcarbamate
  • Propyl phenylcarbamate
  • Methyl phenylcarbamate

Comparison: Compared to these similar compounds, 2-Ethylphenyl prop-1-en-1-ylcarbamate exhibits unique properties due to the presence of the ethyl group and the prop-1-en-1-yl moiety. These structural differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific applications .

Properties

CAS No.

88309-94-8

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(2-ethylphenyl) N-prop-1-enylcarbamate

InChI

InChI=1S/C12H15NO2/c1-3-9-13-12(14)15-11-8-6-5-7-10(11)4-2/h3,5-9H,4H2,1-2H3,(H,13,14)

InChI Key

SVOQKDLHGIMSAS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1OC(=O)NC=CC

Origin of Product

United States

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